molecular formula C22H29N3O2 B2631677 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 277300-38-6

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2631677
CAS No.: 277300-38-6
M. Wt: 367.493
InChI Key: FQAYTGZBTPBMLP-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their potential use as therapeutic agents in various medical conditions. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenyl group and a phenylpropanamide moiety, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate phenylpropanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylpropanamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-10-6-5-9-20(21)25-17-15-24(16-18-25)14-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYTGZBTPBMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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